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Abstract

Diphenazine, with the CAS number 13838-14-7, is a polycyclic aromatic compound chemically
identified as 1,4-bis(1-phenylpropan-2-yl)piperazine. Historically developed as an
antihypertensive agent under the development codes SKF-6591 and E-200, its mechanism of
action involves the modulation of adrenergic pathways. Beyond its cardiovascular effects,
Diphenazine has demonstrated potential as an antimicrobial agent. This technical guide
provides a comprehensive overview of Diphenazine, including its physicochemical properties,
synthesis, and biological activities, with a focus on its interactions with adrenergic receptors
and its antimicrobial efficacy. Detailed experimental protocols and quantitative data are
presented to support further research and development efforts.

Introduction

Diphenazine is a derivative of piperazine, a six-membered heterocyclic ring containing two
nitrogen atoms at opposite positions. The core piperazine structure is a common
pharmacophore found in a wide range of biologically active compounds. First synthesized in
the mid-20th century, Diphenazine was initially investigated for its ability to lower blood
pressure through peripheral vasodilation, a function attributed to its modulation of adrenergic
signaling pathways. More recently, its structural characteristics have prompted investigations
into its potential as an antimicrobial agent. This document aims to consolidate the available
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technical information on Diphenazine to serve as a valuable resource for researchers in
medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of Diphenazine is presented in Table 1.

Table 1: Physicochemical Properties of Diphenazine

Property Value Reference(s)

CAS Number 13838-14-7

Molecular Formula C22H30N2

Molecular Weight 322.5 g/mol
1,4-bis(1-phenylpropan-2-

IUPAC Name _ ( p YIprop
yl)piperazine
Quietidine, SKF-6591, E-200,

Synonyms 1,4-Bis(1-
phenylisopropyl)piperazine
Not explicitly stated for
Diphenazine, but related

Appearance phenazine compounds are
often yellow to orange
crystalline solids.

Melting Point Not available

Boiling Point Not available

N Generally soluble in organic

Solubility
solvents.

Density Not available

Synthesis
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The synthesis of 1,4-disubstituted piperazine derivatives like Diphenazine can be achieved
through various methods. A general and common approach involves the nucleophilic
substitution reaction between piperazine and an appropriate alkyl halide.

General Synthetic Scheme

A plausible synthetic route for 1,4-bis(1-phenylpropan-2-yl)piperazine would involve the
reaction of piperazine with two equivalents of a 1-phenyl-2-halopropane, such as 1-phenyl-2-
bromopropane, in the presence of a base to neutralize the hydrohalic acid formed during the
reaction.
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Figure 1: General Synthetic Scheme for Diphenazine.
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Detailed Experimental Protocol (Hypothetical)

This is a generalized, hypothetical protocol based on common methods for synthesizing similar
piperazine derivatives. It should be adapted and optimized for specific laboratory conditions.

Materials:

Piperazine

e 1-phenyl-2-bromopropane

e Potassium carbonate (K2CO3)

e N,N-Dimethylformamide (DMF)

o Ethyl acetate

 Brine solution

e Anhydrous sodium sulfate (Na2S04)

Procedure:

e To a solution of piperazine (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).
o Stir the mixture at room temperature for 15 minutes.

e Add 1-phenyl-2-bromopropane (2.2 equivalents) dropwise to the reaction mixture.

o Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction
progress by thin-layer chromatography (TLC).

» After completion, cool the reaction mixture to room temperature and pour it into ice-cold
water.

o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers and wash with brine solution.
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e Dry the organic layer over anhydrous sodium sulfate and filter.
o Concentrate the filtrate under reduced pressure to obtain the crude product.

» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., hexane/ethyl acetate gradient) to yield pure 1,4-bis(1-phenylpropan-2-
yl)piperazine.

Biological Activity

Diphenazine exhibits biological activity in two primary areas: as a modulator of the adrenergic
system, leading to antihypertensive effects, and as an antimicrobial agent.

Modulation of Adrenergic Pathways and
Antihypertensive Effects

Diphenazine was originally developed as an antihypertensive agent, indicating its interaction
with the adrenergic system, which plays a crucial role in regulating blood pressure. Adrenergic
receptors are a class of G protein-coupled receptors that are targets of the catecholamines,
norepinephrine and epinephrine. They are broadly classified into a- and 3-adrenergic
receptors, each with several subtypes.

While specific binding affinities (Ki) or efficacy data (EC50/IC50) for Diphenazine at various
adrenergic receptor subtypes are not readily available in recent literature, its classification as
an antihypertensive agent that causes peripheral vasodilation suggests it may act as an
antagonist at al-adrenergic receptors or as an agonist at f2-adrenergic receptors on vascular
smooth muscle.
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Figure 2: Hypothesized Antagonistic Action of Diphenazine at the al-Adrenergic Receptor.
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Experimental Protocol: In Vitro Assessment of al-Adrenoceptor Antagonism (General)

This protocol describes a general method for assessing the al-adrenoceptor antagonistic
properties of a compound using an isolated tissue preparation, such as rat aorta.

Materials:

e Male Wistar rats

e Phenylephrine (al-agonist)

o Diphenazine (test compound)

» Krebs-Henseleit solution

e Organ bath system with isometric force transducers

o Data acquisition system

Procedure:

 Humanely euthanize a rat and excise the thoracic aorta.

o Clean the aorta of adherent connective tissue and cut it into rings (2-3 mm in length).

e Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at
37 °C and continuously gassed with 95% 02 / 5% CO2.

» Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

e Induce a submaximal contraction with a high concentration of potassium chloride (e.g., 80
mM) to test tissue viability.

» After washing and returning to baseline, construct a cumulative concentration-response
curve for the al-agonist phenylephrine.

 Incubate a separate set of aortic rings with varying concentrations of Diphenazine for a
predetermined period (e.g., 30 minutes).
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« In the presence of Diphenazine, repeat the cumulative concentration-response curve for
phenylephrine.

e Analyze the data to determine if Diphenazine causes a rightward shift in the phenylephrine
concentration-response curve, indicative of competitive antagonism. Calculate the pA2 value
to quantify the antagonist potency.

Antimicrobial Activity

Piperazine derivatives are known to possess a broad spectrum of antimicrobial activities. The
proposed mechanisms of action for the antimicrobial effects of phenazine-related compounds
include the inhibition of key microbial enzymes and the disruption of microbial cell membrane
integrity.

Quantitative Data:

Specific Minimum Inhibitory Concentration (MIC) data for Diphenazine against a panel of
microorganisms is not readily available in the current literature. Further studies are required to
quantify its antimicrobial efficacy.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth
Microdilution (General)

This protocol outlines a standard method for determining the MIC of a compound against
bacterial strains.

Materials:

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Mueller-Hinton Broth (MHB)

Diphenazine (test compound)

96-well microtiter plates

Spectrophotometer or microplate reader
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Procedure:

Prepare a stock solution of Diphenazine in a suitable solvent (e.g., DMSO).

» In a 96-well microtiter plate, perform serial two-fold dilutions of the Diphenazine stock
solution in MHB to achieve a range of desired concentrations.

o Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10"5

colony-forming units (CFU)/mL.
e Add the standardized bacterial inoculum to each well of the microtiter plate.

« Include positive control wells (bacteria in MHB without the compound) and negative control
wells (MHB only).

 Incubate the plates at 37 °C for 18-24 hours.

o The MIC is defined as the lowest concentration of the compound that completely inhibits
visible growth of the bacteria, as determined by visual inspection or by measuring the optical
density at 600 nm.
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Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Conclusion

Diphenazine (CAS 13838-14-7) is a piperazine derivative with a history of development as an

antihypertensive agent and potential for antimicrobial applications. Its biological activity is

linked to the modulation of adrenergic pathways, although specific quantitative data on its

receptor interactions are limited in contemporary literature. The compound's antimicrobial
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properties also warrant further investigation to determine its spectrum of activity and potency.
The experimental protocols provided in this guide offer a framework for future research to
elucidate the precise mechanisms of action and therapeutic potential of Diphenazine. This
comprehensive technical overview serves as a foundation for scientists and researchers to
build upon in the ongoing exploration of this multifaceted molecule.

 To cite this document: BenchChem. [An In-depth Technical Guide to Diphenazine (CAS
Number 13838-14-7)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080162#diphenazine-cas-number-13838-14-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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